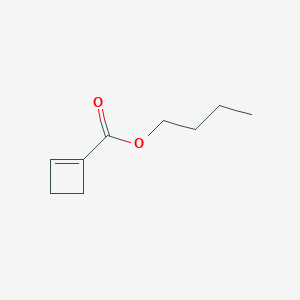

Butyl 1-Cyclobutenecarboxylate

Description

Contextual Significance of Cyclobutene (B1205218) Derivatives in Chemical Research

Cyclobutane (B1203170) and cyclobutene derivatives represent a critically important class of molecular building blocks in modern organic synthesis. Current time information in Bangalore, IN. Their significance stems largely from their inherent ring strain, which makes the four-membered ring susceptible to selective cleavage and rearrangement, thereby facilitating a wide array of chemical transformations. Current time information in Bangalore, IN.researchgate.net This feature allows chemists to use them as versatile synthetic intermediates for constructing complex molecular architectures that would be challenging to assemble through other means. nih.gov

The utility of these strained systems is broad, enabling diverse and powerful transformations including ring expansions, ring-opening processes, and cycloadditions. nih.govicm.edu.pl For instance, the electrocyclic ring-opening of cyclobutene derivatives provides a reliable method to generate specific 1,3-dienes. researchgate.net Furthermore, cyclobutane-containing structures are motifs found in some natural products and pharmaceutically relevant molecules. researchmap.jp The development of reliable methods for preparing cyclobutane derivatives, such as photochemical [2+2] cycloadditions, has made these building blocks readily accessible, further cementing their role in the advancement of organic synthesis. icm.edu.pl

Overview of Strategic Research Directions for Butyl 1-Cyclobutenecarboxylate and Related Structures

Within the broader family of cyclobutene derivatives, esters like this compound and its analogs (alkyl 1-cyclobutenecarboxylates) are the focus of specific and strategic research. A major area of investigation is their use as monomers in polymer chemistry. The presence of an electron-withdrawing carboxylate group activates the cyclobutene ring, enabling it to undergo polymerization through various mechanisms, including radical, anionic, and controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). researchgate.netnih.govacs.org This allows for the incorporation of the rigid cyclobutane framework into polymer backbones, which can significantly influence the material's properties, such as its glass transition temperature (Tg). researchgate.net

Another key research direction is the use of these compounds in cycloaddition reactions. The strained double bond of the cyclobutene ring is a reactive dienophile or alkene partner in [2+2] and other cycloaddition processes, providing access to more complex, often bicyclic, structures. icm.edu.plnih.govresearchgate.net Furthermore, alkyl cyclobutenecarboxylates serve as valuable precursors for other functional molecules. For example, they are employed in the synthesis of cyclobutane β-amino acids, which are important building blocks for creating peptidomimetics and other biologically relevant structures. clockss.org Research continues to explore new catalytic systems and reaction conditions to enhance the efficiency, selectivity, and scope of transformations involving these versatile chemical intermediates. researchgate.net

Physicochemical Properties

Table 1: Physicochemical Properties of Cyclobutene-1-carboxylic Acid and Methyl 1-cyclobutenecarboxylate

| Property | Cyclobutene-1-carboxylic acid | Methyl 1-cyclobutenecarboxylate (MCBE) |

|---|---|---|

| Molecular Formula | C₅H₆O₂ | C₆H₈O₂ |

| Molecular Weight | 98.10 g/mol | 112.13 g/mol |

| Appearance | Solid | Liquid |

| Boiling Point | 93-95 °C (at 12 mmHg) | Not specified |

| Synthesis Method | Dehydrobromination of ethyl α-bromocyclobutanecarboxylate followed by hydrolysis. clockss.org | Esterification of the parent acid; or via [2+2] cycloaddition followed by elimination. researchgate.netacs.org |

Spectroscopic Data

Detailed NMR spectra for this compound are not published. The following table provides expected chemical shift (δ) ranges in ppm for the key protons (¹H NMR) and carbons (¹³C NMR) based on general principles and data from analogous structures. The exact shifts will vary depending on the solvent used. uobasrah.edu.iqoregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Alkyl 1-Cyclobutenecarboxylates

| Group | Atom | Predicted ¹H NMR Range (ppm) | Predicted ¹³C NMR Range (ppm) | Notes |

|---|---|---|---|---|

| Cyclobutene Ring | Vinylic Proton (-CH=) | 6.8 - 7.2 | 140 - 145 | The single proton on the double bond, often appearing as a multiplet. |

| Vinylic Carbon (=C-COOR) | - | 135 - 140 | Quaternary carbon attached to the ester group. | |

| Allylic Protons (-CH₂-CH=) | 2.8 - 3.1 | 35 - 40 | Methylene (B1212753) group adjacent to the double bond. | |

| Methylene Protons (-CH₂-CH₂-) | 2.4 - 2.7 | 30 - 35 | Methylene group at position 3 of the ring. | |

| Butyl Ester Group | O-CH₂- | 4.0 - 4.2 | 64 - 66 | Methylene group directly attached to the ester oxygen. |

| -CH₂-CH₂-CH₂-CH₃ | 1.6 - 1.8 | 30 - 32 | Methylene group beta to the oxygen. | |

| -CH₂-CH₃ | 1.3 - 1.5 | 19 - 21 | Methylene group gamma to the oxygen. | |

| -CH₃ | 0.9 - 1.0 | 13 - 15 | Terminal methyl group. |

| Carbonyl Group | C=O | - | 165 - 175 | Ester carbonyl carbon. |

Detailed Research Findings

Research on alkyl 1-cyclobutenecarboxylates has heavily focused on their utility in polymer synthesis. The ability to undergo controlled polymerization makes them valuable for creating polymers with unique thermal and mechanical properties.

Table 3: Summary of Research Findings on the Polymerization of Alkyl 1-Cyclobutenecarboxylates

| Monomer | Polymerization Type | Key Findings | Reference(s) |

|---|---|---|---|

| Methyl 1-cyclobutenecarboxylate (MCBE) | Reverse Atom Transfer Radical Polymerization (ATRP) | The polymerization was well-controlled, with the rate being first-order in monomer. The resulting polymers had molecular weights close to theoretical values and very narrow polydispersities (Mw/Mn ≈ 1.15). | researchgate.net |

| Methyl 1-cyclobutenecarboxylate (MCBE) | Anionic Polymerization | Using tert-butyllithium (B1211817) (t-BuLi) with a bulky aluminum co-catalyst resulted in a living polymerization, producing polymers with narrow molecular weight distribution. | researchgate.net |

| Methyl 3-methylcyclobutene-1-carboxylate (MMCB) | Radical Polymerization | Homopolymerization gave low yields of low molecular weight polymers. However, it successfully formed high molecular weight copolymers with monomers like styrene (B11656) and methyl methacrylate (B99206). | acs.org |

| Fused Alkyl Cyclobutenecarboxylates | Radical Copolymerization | Monomers prepared by [2+2] cycloaddition of cycloolefins with alkyl propiolates were successfully copolymerized with n-butyl acrylate (B77674) (nBA). The incorporation of the fused cyclobutane framework was shown to raise the glass transition temperature (Tg) of the resulting copolymers. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

butyl cyclobutene-1-carboxylate |

InChI |

InChI=1S/C9H14O2/c1-2-3-7-11-9(10)8-5-4-6-8/h5H,2-4,6-7H2,1H3 |

InChI Key |

RIHIKJUESVBASB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 1 Cyclobutenecarboxylate and Its Precursors

Regio- and Stereoselective [2+2] Cycloaddition Strategies

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. nih.govnih.govacs.org This method involves the union of two unsaturated molecules, typically an alkene and an alkyne or two alkenes, to form a four-membered ring. nih.govnih.gov The efficiency and selectivity of these reactions are critical for their application in targeted synthesis.

One of the most direct routes to cyclobutene structures involves the [2+2] cycloaddition of an alkene with an alkyne. researchgate.netnih.gov For the synthesis of Butyl 1-Cyclobutenecarboxylate, a potential pathway is the reaction between an activated alkene and butyl propiolate. The term "activated" in this context refers to an alkene that is electronically biased, which facilitates the cycloaddition. researchgate.netnih.gov

This transformation can be catalyzed by various transition metals, with cobalt and rhodium complexes showing notable efficacy. organic-chemistry.orgnih.gov For instance, a cobalt-catalyzed process can unite a variety of alkynes and alkenes with high enantioselectivity. nih.gov Similarly, rhodium-based catalysts have been shown to promote the intermolecular [2+2] cycloaddition of terminal alkynes with electron-deficient alkenes, yielding cyclobutenes with complete regioselectivity. organic-chemistry.org

Table 1: Hypothetical Reaction Parameters for Cycloaddition of an Alkene and Butyl Propiolate

| Parameter | Description |

| Alkyne | Butyl propiolate |

| Alkene | Ethylene (or a substituted, activated alkene) |

| Catalyst | Cobalt or Rhodium complex |

| Key Outcome | Regio- and potentially enantioselective formation of a cyclobutene precursor. |

The regioselectivity of this reaction is a crucial aspect, determining the final substitution pattern on the cyclobutene ring. In the context of synthesizing this compound, the desired regiochemistry places the carboxylate group at the double bond.

Photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane rings. acs.orgresearchgate.net This approach can be particularly useful for creating substituted cyclobutane scaffolds that can later be converted into cyclobutenes. The reaction is often facilitated by a photosensitizer, which absorbs light and transfers the energy to one of the reactants, promoting it to an excited triplet state. nih.govnih.gov This triplet species then undergoes a stepwise reaction with the second reactant to form the cyclobutane ring. nih.gov

A key advantage of photosensitized reactions is the ability to use longer wavelength light, which can minimize side reactions often associated with direct photoexcitation. nih.gov This strategy has been successfully applied to the cycloaddition of a wide variety of alkenes, including those that are unactivated. nih.gov For instance, a dioxaborole derivative has been shown to undergo photosensitized [2+2] cycloadditions with various alkenes, and the resulting cyclobutane products can be readily transformed into other functionalized molecules. nih.gov

The synthesis of a precursor to this compound could involve the photosensitized cycloaddition of two different alkene molecules, where one contains a precursor to the butyl ester functionality. Subsequent chemical modifications of the resulting cyclobutane would then lead to the desired cyclobutene.

Table 2: General Components of Photosensitized [2+2] Cycloaddition

| Component | Role | Example |

| Alkene 1 | Substrate containing a precursor to the butyl ester. | Butyl acrylate (B77674) |

| Alkene 2 | Second cycloaddition partner. | Ethylene |

| Photosensitizer | Absorbs light and initiates the reaction. | Thioxanthone |

| Light Source | Provides the energy for the reaction. | High-power LED (e.g., 365 nm) almacgroup.com |

The stereoselectivity of the cycloaddition is a critical consideration, as it determines the spatial arrangement of the substituents on the cyclobutane ring.

Enamines, which are formed from the reaction of a ketone or aldehyde with a secondary amine, can serve as activated alkene equivalents in [2+2] cycloaddition reactions. researchgate.net The inherent electron-rich nature of the enamine double bond facilitates its reaction with electron-deficient alkenes. This approach provides a pathway to highly substituted cyclobutane rings. researchgate.net

In a potential route to a precursor for this compound, an enamine could be reacted with an acrylate ester. The resulting cyclobutane would contain the butyl ester group and an amino group. The amino group can then be eliminated in a subsequent step to introduce the double bond of the cyclobutene ring. This strategy has been used to access cyclobutane-1,2-dicarboxylates. researchgate.net Organocatalysis can be employed to achieve high enantioselectivity in these formal [2+2] cycloadditions. nih.gov

Radical Cascade and Oxidative Cyclization Approaches

Radical reactions offer an alternative to traditional polar or pericyclic reactions for the formation of cyclic molecules. wikipedia.org These processes involve intermediates with unpaired electrons and often proceed through a chain reaction mechanism.

Recent advancements have demonstrated the utility of copper catalysis in promoting radical cascade reactions for the synthesis of highly functionalized cyclobutenes. rsc.orgnih.govnih.gov One innovative strategy involves the direct functionalization of simple cyclobutanes. rsc.orgnih.gov In this process, a copper catalyst, in conjunction with an oxidant such as N-fluorobenzenesulfonimide (NFSI), can achieve the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.orgnih.gov This methodology allows for the synthesis of diaminated, disulfonylated, and tribrominated cyclobutene derivatives directly from cyclobutane precursors. rsc.orgnih.gov

While this specific method focuses on the introduction of nitrogen, sulfur, and bromine functionalities, the underlying principle of a radical cascade initiated by a copper catalyst could potentially be adapted for the synthesis of other functionalized cyclobutenes, including those with ester groups. The key is the generation of a radical on the cyclobutane ring, which then undergoes a series of rapid intramolecular reactions to form the final product. rsc.orgnih.gov

Table 3: Key Features of Copper-Catalyzed Radical Cascade for Cyclobutene Synthesis

| Feature | Description |

| Starting Material | Substituted Cyclobutane |

| Catalyst | Copper salt |

| Oxidant | N-fluorobenzenesulfonimide (NFSI) |

| Process | Radical cascade involving C-H bond cleavage and new bond formation. rsc.orgnih.gov |

| Product | Highly functionalized cyclobutene. rsc.orgnih.gov |

The formation of cyclic compounds via radical intermediates is a well-established field in organic synthesis. wikipedia.org A typical radical cyclization involves three main stages: the generation of a radical, the intramolecular cyclization of the radical onto a multiple bond, and the quenching of the resulting cyclized radical to form the final product. wikipedia.org

For the formation of a four-membered ring, a 4-exo or 4-endo cyclization would be required. However, the formation of four-membered rings through radical cyclization is less common than the formation of five- and six-membered rings. wikipedia.org Despite this, specific strategies can be employed to favor the formation of the cyclobutane or cyclobutene ring.

One approach involves an atom-transfer radical cyclization (ATRC). In this process, a radical is generated by the homolytic cleavage of a carbon-halogen bond, for example. nih.gov This radical then cyclizes, and the resulting cyclic radical is trapped by the halogen atom, regenerating the catalyst and forming the product. nih.gov Copper complexes are often used as catalysts in ATRC reactions. nih.gov

Another relevant mechanism involves the use of alkene radical cations. acs.org Anodic oxidation of an olefin can generate an electrophilic radical cation, which can then react with another alkene in a [2+2] cycloaddition to form a cyclobutane radical cation. Subsequent reduction of this intermediate yields the cyclobutane product. acs.org This electrochemical approach offers a green and catalyst-free method for the synthesis of cyclobutane rings. acs.org

Michael Addition Protocols for Cyclobutene Carboxylate Formation

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, has been adapted for the functionalization of cyclobutene systems. These protocols are pivotal in synthesizing substituted cyclobutane structures, which are valuable motifs in medicinal chemistry and materials science. The inherent ring strain and electronic properties of cyclobutene carboxylates make them suitable Michael acceptors for various nucleophiles.

Tandem Amidation/Aza-Michael Addition to Cyclobutene-1-carboxylic Acid

A significant advancement in the synthesis of complex cyclobutane derivatives is the development of a one-pot, tandem amidation/aza-Michael addition protocol. Research led by Angelo Frongia and colleagues has demonstrated a stereoselective double derivatization of cyclobutene-1-carboxylic acid. researchgate.netchemistryviews.org This method allows for the synthesis of β-N-heterocyclic cyclobutane carboximides, which are valuable precursors for peptidomimetics. chemistryviews.org

The reaction is initiated by an amide bond coupling between cyclobutene-1-carboxylic acid and a benzoxazolone, facilitated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC). researchgate.net Following the amidation, a second equivalent of the nitrogen nucleophile (e.g., benzo[d]oxazol-2(3H)-one) undergoes an aza-Michael addition to the electron-deficient cyclobutene ring of the reactive intermediate. researchgate.netchemistryviews.org This tandem sequence, catalyzed by a mild organic base such as 4-dimethylaminopyridine (DMAP), proceeds stereoselectively to yield novel β-N-heterocyclic cyclobutane carboximide derivatives with a trans geometry. researchgate.netchemistryviews.org These resulting carboximides are versatile intermediates that can react smoothly with various nucleophiles, enabling access to a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. chemistryviews.org

Table 1: Tandem Amidation/Aza-Michael Addition Protocol

| Reactants | Catalyst/Reagents | Product Type | Key Feature | Source(s) |

|---|

Aza-Michael Addition for the Synthesis of Aminocyclobutane Carboxylates

The aza-Michael addition is a powerful and atom-economical method for forming carbon-nitrogen bonds. researchgate.net This reaction involves the addition of a nitrogen nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor). researchgate.netnih.gov In the context of cyclobutane synthesis, this protocol has been effectively used to create aminocyclobutane carboxylates.

A diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been developed, which utilizes an in-situ-generated cyclobutene intermediate. researchgate.net The process starts from commercially available bromocyclobutanes, which, under basic conditions, form a cyclobutene derivative that acts as the Michael acceptor. Various nitrogen-containing heterocycles, including imidazoles, azoles, and nucleobase derivatives, can then act as nucleophiles, adding to the cyclobutene to form heterocyclic aminocyclobutane esters and amides with high diastereoselectivity (>95:5 dr). researchgate.net

In many cases, particularly when primary amines are used as nucleophiles with specific substrates, the initial aza-Michael addition can be followed by a spontaneous intramolecular cyclization. frontiersin.orgnih.gov This cascade reaction is driven by the proximity of the newly formed secondary amine to an ester group, leading to the formation of stable, N-substituted five-membered rings like pyrrolidones. nih.govfrontiersin.org This strategy expands the utility of the aza-Michael addition beyond simple amine addition to the construction of more complex heterocyclic systems fused to or substituted on the cyclobutane core. frontiersin.org

Organometallic and Catalytic Routes to Cyclobutenecarboxylates

Organometallic and catalytic methodologies offer efficient and selective pathways to cyclobutene derivatives. These routes often leverage the unique reactivity of transition metals to facilitate transformations that are challenging to achieve through traditional organic synthesis, such as cycloadditions and ring expansions.

Transition Metal-Catalyzed Syntheses of Cyclobutene Derivatives

Transition metals play a crucial role in the synthesis of cyclobutene frameworks. A variety of catalytic systems have been developed to construct this four-membered ring system.

Cobalt-Catalyzed [2+2] Cycloaddition: An earth-abundant metal, cobalt, has been employed in catalysts for the enantioselective [2+2] cycloaddition between alkynes and alkenyl derivatives. nih.gov This method is broadly applicable to a wide variety of substrates, producing over 50 different cyclobutenes with high enantioselectivities (86–97% ee). nih.gov Mechanistic studies suggest the involvement of a cobaltacyclobutene intermediate, which can be intercepted to generate diverse molecular scaffolds. acs.org

Ring Expansion of Cyclopropanes: Transition-metal catalysis can be used for the highly selective ring expansion of cyclopropanes to form cyclobutenes. nih.gov This strategy takes advantage of the inherent strain in the three-membered ring to drive the formation of the larger, yet still strained, four-membered ring.

Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): The ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs) is an emerging strategy for synthesizing 1,3-difunctionalized cyclobutane derivatives, which can be precursors to cyclobutenes. researchgate.net

Cross-Coupling Reactions: Cross-coupling reactions between C2-substituted 1-bromo-cyclobut-1-enes and Grignard reagents have been successfully developed using iron and nickel catalysts. researchgate.net These methods allow for the introduction of various substituents onto the cyclobutene ring in good yields. researchgate.net

Table 2: Selected Transition Metal-Catalyzed Routes to Cyclobutenes

| Catalyst System | Reaction Type | Substrates | Key Advantage | Source(s) |

|---|---|---|---|---|

| Cobalt-based catalysts | [2+2] Cycloaddition | Alkynes, Alkenyl derivatives | High enantioselectivity (86–97% ee) | nih.gov |

| Various Transition Metals | Ring Expansion | Cyclopropanes | High selectivity | nih.gov |

Strain-Release Strategies in Cyclobutane Ring Construction

The inherent ring strain of small carbocycles like cyclobutanes can be strategically harnessed as a driving force in their synthesis. researchgate.netresearchgate.net Strain-release-driven reactions, particularly those involving bicyclo[1.1.0]butanes (BCBs), have become a powerful and divergent strategy for constructing complex cyclobutane and cyclobutene scaffolds under mild conditions. researchgate.netnih.gov

BCBs possess a highly strained central σ-bond that can participate in conjugation, allowing them to act as electrophiles in Michael-type additions or as radical acceptors. researchgate.net The release of this strain energy facilitates ring-opening reactions, leading to the formation of functionalized cyclobutanes. researchgate.net For instance, photoredox-catalyzed radical strain-release/ researchgate.netresearchgate.net-rearrangement cascades have been developed to efficiently synthesize polysubstituted cyclobutanes. nih.govrsc.org This protocol uses readily available α-silylamines as radical precursors and strained BCBs or cyclobutenes as radical acceptors to rapidly assemble densely substituted cyclobutane cores containing non-natural amino acid scaffolds. nih.govrsc.org This approach highlights the utility of leveraging strain energy to drive the formation of complex, C(sp³)-rich molecules that are of significant interest in drug discovery. researchgate.netacs.org

Derivatization from Cyclobutane-1-carboxylic Acid Precursors

Cyclobutane-1-carboxylic acid and its derivatives serve as versatile precursors for a wide array of more complex molecules. Their functionalization allows for the introduction of diverse substituents and the construction of intricate molecular architectures.

One powerful strategy for derivatization is the use of the carboxylic acid group as a directing group for C–H functionalization. acs.org This approach enables the direct arylation of the cyclobutane ring at positions that might otherwise be difficult to access. For example, palladium-catalyzed transannular γ-methylene C–H arylation of cyclobutane carboxylic acids has been achieved. nih.gov This method overrides the typically favored β-C–H activation, providing a novel route to γ-arylated products. nih.gov The reaction demonstrates good tolerance for various α-substituents on the cyclobutane ring. nih.gov

Beyond C-H activation, the carboxylic acid moiety can be transformed into other functional groups to facilitate further derivatization. For instance, a Curtius rearrangement of a carboxylic acid can be used to install an amine group, although in some hindered systems, this can compete with dehydration to form a nitrile. acs.org Additionally, scalable synthetic routes have been developed for key intermediates like cis-1,3-disubstituted cyclobutane carboxylic acids, which can then be selectively deprotected and further modified. acs.org These precursor molecules are valuable in the synthesis of biologically active compounds and are often prepared from simple starting materials like 3-oxocyclobutanecarboxylic acid. acs.orggoogle.com The availability of various substituted cyclobutane carboxylic acid compounds and their stereoisomers provides a platform for creating diverse chemical entities for applications such as antiviral drug development. google.com

In-depth Analysis of this compound Reveals Limited Polymerization Data

A thorough investigation into the chemical literature reveals a significant scarcity of specific research focused on the polymerization dynamics of this compound. While extensive studies exist for structurally related compounds, such as other cyclobutene derivatives and various butyl esters like butyl acrylate, direct experimental data on the homopolymerization and copolymerization of this compound remains largely unpublished. Consequently, a detailed, scientifically accurate article on its specific reactivity and transformation pathways, as requested, cannot be constructed based on currently available research.

The study of analogous compounds, however, can provide a theoretical framework for its expected behavior. For instance, research on the radical homopolymerization of 1-Cyclobutenecarboxylic acid, the parent acid of the butyl ester, indicates that vinyl polymerization can be induced. dtic.mil This suggests that this compound might also undergo polymerization through its carbon-carbon double bond. However, without specific studies, critical data such as reaction kinetics, polymer molecular weight, and polydispersity for the butyl ester derivative are unknown.

Similarly, while the copolymerization of monomers like butyl acrylate with styrene (B11656) and methyl methacrylate (B99206) is well-documented, this information is not directly transferable. cmu.eduresearchgate.netscienceandtechnology.com.vn The reactivity of the strained cyclobutene ring in this compound is fundamentally different from that of the acrylate double bond, meaning its behavior in copolymerization cannot be accurately predicted from this data.

Information regarding the anionic polymerization pathways for this compound is equally sparse. Studies on the anionic polymerization of other strained ring systems and carboxylate-containing monomers exist, but applying these findings to the specific structure of this compound would be speculative. researchgate.netmdpi.com Topics such as Lewis acid assistance or stereospecific control, which are highly substrate-dependent, would require dedicated experimental investigation for this particular compound.

Given the strict requirement for scientifically accurate content focused solely on this compound, and the absence of direct research data in the public domain, it is not possible to generate the requested article without compromising scientific integrity. Further empirical research is needed to elucidate the specific polymerization dynamics and mechanisms of this compound.

Reactivity and Transformation Pathways of Butyl 1 Cyclobutenecarboxylate

Polymerization Dynamics and Mechanisms

Controlled/Living Polymerization Techniques

Controlled/living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. For cyclobutene (B1205218) monomers like Butyl 1-Cyclobutenecarboxylate, these methods are crucial for synthesizing well-defined polymers.

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization method that can be applied to a variety of monomers. wikipedia.orgcmu.edu It relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex. cmu.edu This process maintains a low concentration of radicals, suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. cmu.educmu.edu

While direct ATRP of unsubstituted cyclobutene is challenging due to the stability of the double bond, the introduction of electron-withdrawing groups, such as the carboxylate in this compound, can stabilize the propagating radical and facilitate polymerization. ethz.ch Studies on analogous monomers, such as methyl bicyclobutane-1-carboxylate, have demonstrated that a well-defined polymer can be synthesized via a controlled radical ring-opening polymerization mechanism. researchgate.net In such polymerizations, the rate is typically first-order with respect to the monomer concentration, and the resulting polymers exhibit narrow molecular weight distributions. researchgate.net The use of functional initiators in ATRP allows for the incorporation of specific end groups, further enhancing the versatility of the resulting polymers. cmu.edu

Table 1: Key Features of ATRP for Functionalized Monomers

| Feature | Description |

| Control Mechanism | Reversible activation of dormant species by a transition metal catalyst. cmu.edu |

| Monomer Scope | Wide variety, including those with functional groups. wikipedia.orgcmu.edu |

| Polymer Characteristics | Predetermined molecular weight, low polydispersity (typically 1.05-1.2), and defined end-groups. wikipedia.org |

| Conditions | Can be conducted under relatively simple and mild conditions. |

This table provides a general overview of ATRP features applicable to functionalized monomers similar to this compound.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of strained cyclic olefins, driven by the release of ring strain. nih.gov Cyclobutene derivatives are excellent candidates for ROMP due to their significant ring strain. beilstein-journals.orgchemrxiv.org The reaction is catalyzed by transition metal alkylidene complexes, such as Grubbs-type ruthenium catalysts. nih.govnsf.gov

The reactivity of 1-substituted cyclobutene derivatives in ROMP is highly dependent on the nature of the substituent. nih.gov Studies on a series of 1-substituted cyclobutenes, including carboxylate esters, have shown that while some derivatives readily polymerize, others may only undergo a single ring-opening metathesis (ROM) event without subsequent polymerization. nih.govscispace.com For instance, 1-cyclobutenecarboxylic acid esters have been observed to undergo ROM but not ROMP, as the resulting enoic ruthenium carbene is not reactive enough to propagate the polymerization with another monomer unit. scispace.com In contrast, related secondary amides and esters of 1-cyclobutene-1-methanol do undergo successful polymerization. nih.gov The choice of catalyst and reaction conditions, such as solvent and temperature, can also significantly influence the outcome, with some conditions allowing for selective polymerization of cyclobutenes in the presence of other cyclic olefins like norbornenes. beilstein-journals.orgnih.gov

Table 2: ROMP Reactivity of 1-Substituted Cyclobutene Derivatives

| Substituent Type | Reactivity with Grubbs Catalyst | Polymer Structure |

| Secondary Amides | Polymerization (ROMP) | Translationally invariant (E-olefins) nih.govscispace.com |

| Esters of 1-cyclobutene-1-methanol | Polymerization (ROMP) | Stereo- and regiochemically heterogeneous nih.gov |

| Carboxylate Esters | Ring-Opening Metathesis (ROM) only | No polymer formation nih.govscispace.com |

| Tertiary Amides | Ring-Opening Metathesis (ROM) only | No polymer formation scispace.com |

This table summarizes the observed reactivity of different classes of 1-substituted cyclobutenes, providing insight into the potential behavior of this compound.

Polymers derived from cyclobutene monomers can be designed to undergo degradation or transformation in response to specific stimuli, particularly mechanical force. The cyclobutane (B1203170) rings within the polymer backbone act as "mechanophores," which are chemical units that can undergo a specific reaction when subjected to mechanical stress. semanticscholar.orgnih.gov

Ultrasonic irradiation is a common method to induce mechanical stress in polymer solutions. acs.orgresearchgate.net The collapse of cavitation bubbles generates strong hydrodynamic forces that can stretch and ultimately cleave polymer chains. researchgate.net This degradation is often non-random, with cleavage tending to occur near the center of the polymer chain. researchgate.net For polymers containing mechanophores like cyclobutane, these forces can trigger specific chemical reactions before backbone scission occurs. For example, cyclobutene-based mechanophores incorporated into polymer backbones can undergo a mechanically triggered ring-opening reaction. ethz.ch This rearrangement can alter the chemical structure of the polymer backbone, potentially rendering it susceptible to subsequent degradation under specific conditions, such as hydrolysis. ethz.ch This approach allows for the on-demand degradation of otherwise stable all-carbon-backbone polymers. ethz.ch

Ring-Opening Reactions and Electrocyclic Transformations

The four-membered ring of this compound is susceptible to ring-opening reactions driven by thermal energy or mechanical force. These transformations are governed by the principles of electrocyclic reactions.

Under thermal conditions, cyclobutene and its derivatives undergo a concerted electrocyclic ring-opening to form 1,3-butadienes. masterorganicchemistry.compitt.edu According to the Woodward-Hoffmann rules, this 4π-electron process proceeds via a conrotatory mechanism, where the substituents at the breaking sigma bond rotate in the same direction (both clockwise or both counterclockwise). pitt.eduillinois.eduic.ac.uk This stereospecificity dictates the geometry of the resulting diene. libretexts.org For instance, heating cis-3,4-dimethylcyclobutene yields cis,trans-2,4-hexadiene. libretexts.orgresearchgate.net

The activation energy for this process is significantly lower than that required for the cleavage of a cyclobutane ring, indicating the participation of the π-bond in the reaction. pitt.edu The presence of substituents on the cyclobutene ring can influence the rate and stereoselectivity (torquoselectivity) of the ring-opening. acs.orgacs.orgnih.gov The electronic nature of the substituent plays a crucial role; electron-donating groups generally prefer to rotate outward, while electron-accepting groups may favor inward rotation. acs.orgnih.gov However, the final product ratio can sometimes be governed by thermodynamic control if the resulting dienes can isomerize under the reaction conditions. nih.gov

While thermal ring-opening of cyclobutene is a conrotatory process, applying an external mechanical force can circumvent the Woodward-Hoffmann rules and lead to a symmetry-forbidden disrotatory ring-opening. illinois.eduillinois.edu In a disrotatory process, the substituents rotate in opposite directions. This mechanochemical activation is typically achieved by incorporating the cyclobutene mechanophore into a polymer chain and applying a stretching force, for example, through sonication or single-molecule force spectroscopy. illinois.edursc.org

When the polymer chains are attached in a cis fashion to the cyclobutene ring, the pulling force favors a disrotatory pathway. illinois.edu Computational and experimental studies have shown that substituents on the cyclobutene ring have a significant effect on this force-triggered reaction. rsc.orgresearchgate.netrsc.orgnih.gov Substituents located on the scissile carbon-carbon bond have a greater impact than those on the double bond. rsc.orgrsc.org Groups that can stabilize the diradical character of the transition state for the disrotatory opening can lower the activation force required. researchgate.netnih.gov For example, methyl and trimethylsilyl (B98337) alkyne substituents have been shown to provide stabilization to the transition state. rsc.orgrsc.org This ability to switch reaction pathways from conrotatory to disrotatory using mechanical force opens up new avenues for designing stress-responsive materials. rsc.org

Table 3: Comparison of Thermal and Force-Induced Ring-Opening of Cyclobutenes

| Activation Method | Mechanism | Stereochemical Outcome | Governing Principle |

| Thermal (Heat) | Conrotatory | Allowed by Woodward-Hoffmann rules pitt.eduillinois.edu | Orbital Symmetry Conservation pitt.edu |

| Mechanical Force (cis-pulling) | Disrotatory | Forbidden by thermal Woodward-Hoffmann rules illinois.edursc.org | Force-Modified Potential Energy Surface illinois.edu |

This table contrasts the distinct outcomes and underlying principles of thermal versus mechanical activation of cyclobutene ring-opening.

Nucleophilic Ring-Opening Processes

The significant ring strain inherent in the cyclobutene ring (approximately 26 kcal/mol) is a primary driver for its reactivity, particularly in reactions that lead to ring-opening. chemistrysteps.com While this compound is more stable than its parent hydrocarbon due to the conjugated ester group, the four-membered ring remains susceptible to cleavage under various conditions. Nucleophilic ring-opening processes, often facilitated by acid or metal catalysis, can proceed to relieve this strain, yielding more stable, functionalized acyclic or larger ring systems.

These reactions are typically initiated by the formation of a carbocation intermediate, which triggers a rearrangement. chemistrysteps.comugent.be For instance, acid-catalyzed conditions can protonate the ester carbonyl or the double bond, making the ring more susceptible to attack. The subsequent cleavage of a C-C bond within the ring is thermodynamically favorable, leading to ring expansion or the formation of a linear chain. chemistrysteps.com While direct nucleophilic ring-opening of alkyl 1-cyclobutenecarboxylates is not extensively documented, the reactivity of related systems suggests that strong nucleophiles, particularly in the presence of Lewis acids, could induce such transformations. The regioselectivity of the ring-opening would be influenced by the stability of the resulting intermediates. ugent.beresearchgate.net Radical-mediated ring-opening reactions of related bicyclobutane systems to furnish cyclobutenes also underscore the thermodynamic driving force associated with the cleavage of strained C-C bonds. nih.govrsc.org

Cycloaddition Reactions and Annulation Pathways

The carbon-carbon double bond in this compound is a key reactive site, enabling its participation in a variety of cycloaddition and annulation reactions. The electron-withdrawing nature of the butyl carboxylate group activates the double bond, making the compound an excellent substrate, particularly as a dienophile in [4+2] cycloadditions.

Participation in Intramolecular and Intermolecular Cycloadditions

This compound and related cyclobutene derivatives are highly effective partners in several types of cycloadditions, owing to the activation provided by the ester group and the inherent reactivity of the strained ring.

Diels-Alder Reactions ([4+2] Cycloaddition): As an electron-deficient alkene, this compound is an excellent dienophile in Diels-Alder reactions. masterorganicchemistry.comwikipedia.org The reactivity of cyclobutenone, a related compound, in [4+2] cycloadditions is notably higher than that of less strained cyclopentenone or cyclohexenone analogues, a trait attributed to the relief of ring strain upon rehybridization of the carbon atoms from sp² to sp³ in the transition state. nih.govacs.org This reaction provides a direct route to form fused six-membered rings, constructing bicyclo[4.2.0]octene skeletons with a high degree of stereocontrol. rsc.org For example, the reaction with cyclopentadiene (B3395910) would yield a tricyclic adduct, with the stereochemical outcome (endo vs. exo) being influenced by secondary orbital interactions and steric effects. rsc.org

1,3-Dipolar Cycloadditions: The activated double bond of cyclobutene esters also readily participates in [3+2] cycloadditions with various 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones. nih.govorganic-chemistry.orguchicago.edu This class of reactions is a powerful tool for constructing five-membered heterocyclic rings fused to the cyclobutane core. For example, the reaction of a cyclobutenone with an iminoester (an azomethine ylide precursor) in the presence of a silver catalyst can produce 3-azabicyclo[3.2.0]heptane derivatives, which contain two angular quaternary centers. nih.gov

| Reaction Type | Cyclobutene Substrate | Reactant Partner | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | Cyclobutenone | Cyclopentadiene | Endo-tricyclo[4.2.1.02,5]non-7-en-9-one | nih.gov |

| Diels-Alder [4+2] | Cyclobut-1-ene-1,2-dicarboxylic acid | Cyclopentadiene | Bicyclo[2.2.1]hept-5-ene fused cyclobutane | rsc.org |

| 1,3-Dipolar [3+2] | 2,3-disubstituted cyclobutenones | Azomethine ylides | 3-Azabicyclo[3.2.0]heptane derivatives | nih.gov |

| 1,3-Dipolar [3+2] | Cyclobutene epoxide | Ninhydrin (carbonyl ylide) | Fused polycyclic adducts | researchgate.net |

Annulation Reactions Leading to Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing structure, are readily achieved using this compound as a starting material. Cycloaddition reactions are a primary strategy for annulation. The Diels-Alder reaction, as discussed previously, directly leads to the formation of a fused six-membered ring.

Beyond cycloadditions, other cascade reactions can lead to fused systems. For instance, palladium-catalyzed tandem reactions involving haloarenes and diynes can produce benzo-fused cyclobutene derivatives. rsc.org Similarly, photochemical [2+2] cycloadditions between heteroarenes (like indoles) and alkenes, catalyzed by Lewis acids, can generate cyclobutane-fused heterocyclic systems. nih.gov These methods demonstrate the versatility of the cyclobutene scaffold in constructing complex, polycyclic architectures that are of interest in medicinal chemistry and materials science. researchgate.netnih.gov

Functional Group Interconversions on the Cyclobutene Carboxylate Scaffold

The this compound scaffold possesses two primary sites for functional group modification: the butyl ester and the carbon-carbon double bond. These sites allow for a range of transformations that preserve the core cyclobutene ring.

Reactions of the Ester Group: The butyl ester moiety can undergo standard transformations common to carboxylic acid esters. vanderbilt.edu

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding 1-cyclobutenecarboxylic acid.

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can exchange the butyl group for another alkyl or aryl group.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a hydroxymethyl group, yielding (1-cyclobutenyl)methanol.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Organometallic Addition: Grignard or organolithium reagents can add to the ester carbonyl, typically twice, to yield tertiary alcohols after acidic workup.

Reactions of the C=C Double Bond: The alkene functionality is susceptible to a variety of addition reactions. fiveable.mescribd.com

Hydrogenation: Catalytic hydrogenation, for example using palladium on carbon (Pd/C) and H₂, will reduce the double bond to yield Butyl Cyclobutanecarboxylate.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield the corresponding 1,2-dihalocyclobutane derivative.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the alkene to form an epoxide, Butyl 1,2-epoxycyclobutanecarboxylate. imperial.ac.uk

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the double bond into a vicinal diol.

Conjugate Addition: The electron-withdrawing ester group makes the double bond susceptible to Michael-type conjugate addition. For example, thiols can add across the double bond in the presence of a base to yield 2-thiocyclobutanecarboxylate derivatives with high diastereoselectivity. rsc.org

Ozonolysis: Cleavage of the double bond using ozone (O₃) followed by a reductive or oxidative workup would open the ring to produce a linear dicarbonyl compound. nih.gov

| Reactive Site | Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| Ester | Hydrolysis | H3O+ or OH- | Carboxylic Acid | vanderbilt.edu |

| Ester | Reduction | LiAlH4 | Primary Alcohol | vanderbilt.edu |

| C=C Double Bond | Hydrogenation | H2, Pd/C | Alkane (Cyclobutane) | fiveable.me |

| C=C Double Bond | Epoxidation | m-CPBA | Epoxide | imperial.ac.uk |

| C=C Double Bond | Conjugate Addition | R-SH, Base (DBU) | Thioether | rsc.org |

| C=C Double Bond | Ozonolysis | 1. O3; 2. Workup | Dicarbonyl (ring-opened) | nih.gov |

Mechanistic and Theoretical Investigations of Butyl 1 Cyclobutenecarboxylate Reactivity

Quantum Chemical Calculations on Reaction Pathways

Theoretical chemistry provides powerful tools to dissect the intricate reaction pathways of molecules like Butyl 1-Cyclobutenecarboxylate. Through quantum chemical calculations, it is possible to map potential energy surfaces, identify transition states, and predict the energetic feasibility of various transformations, with the electrocyclic ring-opening to form a butadiene derivative being a primary focus. nih.govmasterorganicchemistry.compitt.edu

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of organic reactions, including the pericyclic reactions characteristic of cyclobutene (B1205218) systems. mdpi.com For derivatives of 1-cyclobutenecarboxylate, DFT calculations are employed to determine the activation energies (Ea) and reaction enthalpies (ΔH) associated with the thermal electrocyclic ring-opening. This concerted reaction proceeds through a conrotatory mechanism as dictated by the Woodward-Hoffmann rules. masterorganicchemistry.compitt.edu

Studies on analogous substituted cyclobutenes, such as methyl and ethyl esters, provide a model for the behavior of the butyl ester. Calculations typically performed at levels like B3LYP/6-31G* or higher can elucidate the structure of the transition state and the energetics of the pathway. nih.govrsc.orgrsc.org The ester group at the C-1 position influences the torquoselectivity of the ring-opening, a phenomenon describing the preferential inward or outward rotation of substituents at the C-3 and C-4 positions. pitt.edu

Computational models show that the activation free energy for the ring-opening of substituted cyclobutenes is significantly influenced by the electronic nature of the substituents. nih.gov For this compound, the ester group's electronic properties would be a key parameter in these calculations. The table below presents hypothetical, yet representative, energetic data for the two possible conrotatory pathways, based on findings for similar structures.

| Pathway | Transition State (TS) Geometry | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Enthalpy (ΔH, kcal/mol) |

|---|---|---|---|

| Conrotatory Path A | Inward rotation of C4-substituent | 32.5 | -10.2 |

| Conrotatory Path B | Outward rotation of C4-substituent | 34.8 | -9.8 |

This interactive table presents plausible DFT-calculated energy values for the ring-opening of a model cyclobutene ester, illustrating the energetic differences between competing pathways.

Elucidation of Non-Concerted Mechanisms

While the thermal electrocyclic ring-opening of cyclobutenes is overwhelmingly considered a concerted, pericyclic reaction, theoretical studies also explore the possibility of non-concerted pathways. aklectures.com A non-concerted mechanism would involve the formation of a diradical or zwitterionic intermediate, proceeding through multiple transition states. aklectures.com

Some theoretical models, using methods like the electron localization function (ELF), have proposed that certain electrocyclic reactions could be described as pseudodiradical processes rather than purely concerted pericyclic rearrangements. nih.gov Such a pathway would involve the initial cleavage of the C3-C4 sigma bond to form a diradical intermediate, which then undergoes conformational rearrangement before the final product is formed. However, for the thermal ring-opening of most simple cyclobutenes, computational evidence consistently points to a high-energy barrier for diradical intermediates compared to the concerted transition state, making the non-concerted pathway less favorable.

Kinetic and Stereochemical Analysis of Transformations

Experimental and computational kinetics, along with stereochemical studies, provide critical validation for proposed reaction mechanisms. For this compound, such analyses would focus on quantifying reaction rates and understanding the factors that control the stereochemical outcome of its transformations.

Kinetic Isotope Effect (KIE) Studies in Reaction Pathway Delineation

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the structure of transition states and elucidating reaction mechanisms. libretexts.orgepfl.ch It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). baranlab.orgprinceton.edu

In the context of the cyclobutene ring-opening, secondary deuterium KIEs are particularly informative. libretexts.orgacs.org For instance, isotopically labeling the methylene (B1212753) (C-3 and C-4) positions of the cyclobutene ring can help characterize the extent of bond breaking and rehybridization at the transition state. A secondary KIE (kH/kD) value greater than 1 (a normal KIE) at the C-4 position would suggest a change in hybridization from sp3 in the reactant to a more sp2-like character in the transition state, which is consistent with the C-C sigma bond breaking during the electrocyclic reaction. epfl.ch

| Isotopically Labeled Position | Expected KIE Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|

| C-3 Methylene (CH2 -> CD2) | Secondary | ~1.05 - 1.15 | Change in hybridization (sp3 -> sp2) at TS, C-C bond breaking. |

| C-4 Methylene (CH2 -> CD2) | Secondary | ~1.05 - 1.15 | Change in hybridization (sp3 -> sp2) at TS, C-C bond breaking. |

| Vinyl C-H | Secondary | ~0.95 - 1.05 | Minimal change in bonding at the vinylic position in the TS. |

This interactive table summarizes the expected Kinetic Isotope Effects for the ring-opening of a cyclobutene derivative, linking experimental observations to mechanistic details.

Diastereodivergent and Enantioselective Reaction Control

Achieving control over stereochemistry is a central goal in organic synthesis. Diastereodivergent synthesis allows for the selective formation of any diastereomer of a product from a common starting material, simply by changing the reaction conditions or catalyst. nih.gov

For this compound, its reactivity can be harnessed to achieve such control. The diene formed upon thermal ring-opening can participate in subsequent cycloaddition reactions (e.g., Diels-Alder). By employing different chiral catalysts or reaction conditions, it is possible to control the facial selectivity of the dienophile's approach, leading to different diastereomeric or enantiomeric products.

Furthermore, computational studies have shown that while kinetic control (torquoselectivity) favors one ring-opening pathway, subsequent isomerization of the product dienes can lead to a thermodynamically controlled product distribution. nih.gov This competition between kinetic and thermodynamic control can be exploited to favor a desired diastereomer. For example, heating a substituted cyclobutene might initially produce a kinetic mixture of dienes, but prolonged heating could allow for equilibration to a more stable, thermodynamically favored diene isomer before it is trapped in a subsequent reaction. nih.gov

Role of Ring Strain in Cyclobutene Reactivity

The reactivity of small cyclic compounds is often dominated by the energetic imperative to relieve ring strain. Cyclobutene, a four-membered ring containing a double bond, possesses significant strain energy, which serves as a potent driving force for reactions that lead to more stable, open-chain structures.

The total ring strain in cyclobutane (B1203170) is approximately 26.3 kcal/mol, arising from a combination of angle strain (deviation from the ideal sp3 bond angle of 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). wikipedia.org In cyclobutene, the presence of two sp2-hybridized carbons alters the geometry and strain energy. Theoretical calculations have shown that the strain energy of cyclobutene is anomalously lower than that of cyclobutane. nih.govacs.org This is attributed to factors including strong vinylic C-H bonds and the energy of the π-bond. nih.gov

Despite being less strained than cyclopropane, the strain in the cyclobutene ring is a critical factor in its thermal lability. The electrocyclic ring-opening reaction is energetically favorable precisely because it converts a strained four-membered ring into a more stable, conjugated open-chain diene system, releasing the inherent strain energy. rsc.orgrsc.org This release of strain contributes significantly to the negative enthalpy of the reaction, making the transformation thermodynamically favorable. The activation energy for this process, around 32.5 kcal/mol for the parent cyclobutene, is low enough for the reaction to occur at relatively moderate temperatures (around 150 °C), highlighting the "spring-loaded" nature of the cyclobutene ring. pitt.edu

Computational Modeling of Polymerization Processes and Polymer Structure

Computational modeling serves as a powerful tool to elucidate the mechanisms, kinetics, and structural outcomes of polymerization reactions. For derivatives of cyclobutene, including esters like this compound, theoretical investigations can provide insights that are complementary to experimental findings. While specific and detailed computational studies focused exclusively on this compound are not extensively available in the reviewed literature, broader computational work on related 1-substituted cyclobutene systems offers valuable perspectives on their reactivity and polymerization behavior.

Mechanistic Insights from Density Functional Theory (DFT)

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of polymerization reactions. For instance, in the context of Ring-Opening Metathesis Polymerization (ROMP) of 1-substituted cyclobutenes, DFT calculations can be used to determine the energies of reaction intermediates and transition states. This allows for the prediction of relative activation energies for the formation of metallocyclobutane intermediates and their subsequent ring-opening, which are key steps in the polymerization process.

When a 1-substituted cyclobutene monomer approaches the metal carbene of a catalyst, different coordination geometries are possible. Computational analysis helps in identifying the most energetically favorable pathways, which in turn dictate the regiochemistry and stereochemistry of the resulting polymer chain. For example, calculations can distinguish between pathways that lead to a 1,2- versus a 1,3-relationship between substituent-bearing carbons in the metallocyclobutane intermediate, thereby influencing the final polymer microstructure.

It has been noted in studies of related compounds that cyclobutene-1-carboxylate esters, upon treatment with a ruthenium catalyst, can undergo ring opening, but are resistant to homopolymerization via ROMP. nih.gov However, they can participate in alternating ROMP with other monomers like cyclohexene (B86901). nih.gov Computational modeling could potentially explain this behavior by comparing the energy barriers for homopolymerization versus copolymerization.

Modeling of Polymer Structure and Properties

Beyond the polymerization mechanism, computational modeling is also applied to predict the structure and properties of the resulting polymers. Molecular mechanics and molecular dynamics simulations can be used to explore the conformational space of polymer chains, providing insights into properties such as chain flexibility, morphology, and potential for crystallinity.

For polymers derived from cyclobutene monomers, the stereochemistry of the double bonds in the polymer backbone (E- or Z-configuration) and the tacticity (the stereochemical arrangement of the side chains) are critical determinants of the material's properties. While experimental techniques like NMR spectroscopy are used to characterize these features, computational models can help to understand the underlying energetic preferences that lead to a particular microstructure. For instance, in the ROMP of certain cyclobutene derivatives, a high degree of stereoselectivity has been observed, leading to polymers with predominantly one type of double bond geometry. researchgate.netnih.gov Theoretical calculations can rationalize these observations by evaluating the relative stabilities of different isomeric polymer structures.

In the broader context of computational polymer science, various parameters can be calculated to predict material properties. The following table illustrates the types of data that can be generated from computational models of polymers, although specific values for poly(this compound) are not available in the literature reviewed.

| Property Calculated | Computational Method | Potential Insight |

| Reaction Energy Profile | Density Functional Theory (DFT) | Elucidates the polymerization mechanism and predicts reaction kinetics. |

| Polymer Chain Conformation | Molecular Dynamics (MD) | Provides information on chain flexibility, radius of gyration, and morphology. |

| Tacticity and Stereochemistry | DFT / MD | Predicts the most stable arrangement of side groups and double bonds. |

| Electronic Properties | DFT | Calculates HOMO-LUMO gaps to predict conductivity and optical properties. |

It is important to note that the accuracy of these computational predictions is highly dependent on the level of theory and the force fields used in the simulations. Experimental validation remains crucial for confirming the theoretical findings.

Applications of Butyl 1 Cyclobutenecarboxylate As a Synthetic Building Block

Synthesis of Biologically Relevant Structural Motifs

The unique structural features of butyl 1-cyclobutenecarboxylate make it an attractive starting material for the synthesis of molecules with significant biological activity.

Precursors for β-Amino Acids and Peptidomimetics

Cyclobutane (B1203170) β-amino acids are crucial components in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides. These modified amino acids can impart unique conformational constraints on peptide structures, enhancing their biological activity and stability. This compound, or its corresponding carboxylic acid, can serve as a key precursor for these valuable building blocks.

A general and effective method for preparing β-amino acids is the Michael addition of nitrogen nucleophiles to α,β-unsaturated esters. In a similar fashion, the strained double bond of cyclobutene-1-carboxylic acid, a close analog of this compound, can undergo a tandem amidation/aza-Michael addition with various nitrogen-containing compounds. This reaction, catalyzed by a base, leads to the formation of β-N-heterocyclic cyclobutane carboximide derivatives. These derivatives are versatile intermediates that can be further modified to produce a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, which are direct precursors to cyclobutane β-amino acids and can be incorporated into peptidomimetic structures.

| Reactants | Reaction Type | Product | Significance |

| Cyclobutene-1-carboxylic acid, Benzoxazolone derivatives | Tandem Amidation/Aza-Michael Addition | β-N-heterocyclic cyclobutane carboximides | Precursors for β-amino acids and peptidomimetics |

Building Blocks for Natural Product Synthesis

The cyclobutane motif is a recurring structural element in a wide array of natural products, many of which exhibit significant biological activities. The inherent ring strain of the cyclobutane ring in these molecules often contributes to their unique reactivity and therapeutic properties. The synthesis of these complex natural products frequently relies on the strategic use of versatile building blocks that can be elaborated into the final intricate structures.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, the broader class of cyclobutane derivatives plays a critical role. Synthetic strategies often involve the construction of a cyclobutane ring at an early stage, which is then carried through a series of transformations. The functional groups present on the cyclobutane building block, such as the carboxylate group in this compound, provide a handle for further chemical modifications and the introduction of additional complexity.

Monomer in Advanced Polymer Material Design

The reactivity of the double bond in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of advanced polymer materials with unique properties and controlled architectures.

Synthesis of Polymers with Controlled Architectures

The polymerization of cyclobutene (B1205218) derivatives offers a pathway to polymers with novel backbone structures and functionalities. For instance, the ring-opening metathesis polymerization (ROMP) of cyclobutene-1-carboxylate esters can lead to the formation of alternating copolymers. While the homopolymerization of these esters can be challenging, their copolymerization with other monomers, such as cyclohexene (B86901), proceeds efficiently in the presence of a ruthenium catalyst to yield polymers with a precisely controlled alternating sequence. This level of control over the polymer architecture allows for the precise placement of functional groups along the polymer chain, which is crucial for designing materials with specific properties, such as tailored antibacterial agents or materials with enhanced charge transfer characteristics.

| Monomers | Polymerization Method | Catalyst | Resulting Polymer Architecture |

| Cyclobutene-1-carboxylate esters, Cyclohexene | Alternating Ring-Opening Metathesis Polymerization (AROMP) | Ruthenium-based catalyst | Precisely alternating copolymer |

Incorporation into Degradable Polymer Systems

The development of biodegradable polymers is of significant interest for reducing plastic waste and for biomedical applications. The ester linkage in this compound provides a potential site for hydrolytic or enzymatic degradation. When incorporated into a polymer backbone, these ester groups can render the resulting material susceptible to degradation under specific conditions. While the direct use of this compound in the synthesis of degradable polymers is an area of ongoing research, the general strategy of incorporating cleavable linkages into polymer chains is well-established for creating environmentally friendly and biocompatible materials.

Intermediates in Complex Organic Molecule Construction

Beyond its role in the synthesis of specific motifs and polymers, this compound serves as a versatile intermediate in the construction of a wide range of complex organic molecules. Its reactivity allows for a variety of chemical transformations, making it a valuable tool for synthetic chemists.

The electron-deficient double bond of this compound makes it a good dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene allows for the rapid construction of six-membered rings with a high degree of stereocontrol. The resulting cyclohexene derivatives, containing the cyclobutane ring, can then be further elaborated into more complex polycyclic systems.

Analytical Techniques for Structural Elucidation Within Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Reaction Outcomes and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the Butyl 1-Cyclobutenecarboxylate structure.

In a typical synthesis, the formation of the ester can be confirmed by the appearance of characteristic signals for the butyl group and the cyclobutene (B1205218) moiety, and the disappearance of signals from the starting materials (e.g., the hydroxyl proton of butanol and the carboxylic acid proton of 1-cyclobutenecarboxylic acid).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the vinylic proton, the allylic methylene (B1212753) protons, the other ring protons, and the protons of the butyl ester group. The chemical shifts (δ) are influenced by the electronic environment; for instance, the protons on the carbon adjacent to the ester oxygen are shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the ester carbonyl carbon is a key diagnostic peak, typically appearing in the 165-185 ppm region. libretexts.org The sp² hybridized carbons of the cyclobutene double bond would also have characteristic downfield shifts compared to the sp³ hybridized carbons of the ring and the butyl chain. oregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, further confirming the structure.

While this compound does not have stereocenters, NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial in more complex molecules for determining through-space proximity of protons, which helps in assigning stereochemistry. For this molecule, 2D NMR techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons in the butyl chain and within the cyclobutene ring.

Predicted NMR Data for this compound The following table presents predicted chemical shift values based on analogous structures and established chemical shift ranges. oregonstate.eduillinois.edupdx.educompoundchem.comopenstax.org

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Vinylic CH | ~6.5 - 7.0 | ~135 - 145 |

| Allylic CH₂ | ~2.4 - 2.8 | ~30 - 35 |

| Ring CH₂ | ~2.2 - 2.6 | ~25 - 30 |

| Ester C=O | - | ~170 - 175 |

| Quaternary C=C | - | ~140 - 150 |

| -O-CH₂ -CH₂-CH₂-CH₃ | ~4.0 - 4.2 | ~60 - 65 |

| -O-CH₂-CH₂ -CH₂-CH₃ | ~1.6 - 1.8 | ~30 - 35 |

| -O-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | ~19 - 22 |

| -O-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | ~13 - 15 |

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. udel.edu It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This technique is particularly useful for monitoring the progress of a reaction, such as the esterification to form this compound.

The formation of the product would be indicated by the appearance of a strong absorption band characteristic of the ester C=O stretch and the C-O stretch, alongside the disappearance of the broad O-H stretch from the starting carboxylic acid and alcohol. vscht.cz

Key diagnostic peaks for this compound include:

C=O Stretch: A strong, sharp absorption band in the region of 1700-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group. The conjugation with the C=C double bond is expected to shift this absorption to a slightly lower wavenumber compared to a saturated ester. vscht.cz

C=C Stretch: The carbon-carbon double bond in the cyclobutene ring will show a stretching absorption, typically in the 1640-1680 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the C-O single bond of the ester group will result in a strong band in the fingerprint region, typically between 1000-1300 cm⁻¹. udel.edu

sp² C-H Stretch: The C-H bond of the vinylic proton on the double bond will show a stretch at a frequency just above 3000 cm⁻¹. libretexts.org

sp³ C-H Stretch: The C-H bonds of the butyl group and the saturated part of the cyclobutene ring will exhibit strong stretching absorptions just below 3000 cm⁻¹. ucla.edu

By comparing the IR spectrum of the reaction mixture over time to that of the starting materials, a researcher can effectively monitor the conversion to the desired ester product.

Predicted Characteristic IR Absorptions for this compound The following table presents predicted absorption frequencies based on typical ranges for the functional groups present. udel.eduvscht.czlibretexts.orgucla.edu

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | ~1715 - 1730 | Strong, Sharp |

| Alkene (C=C) | Stretch | ~1650 - 1670 | Medium to Weak |

| Ester (C-O) | Stretch | ~1150 - 1250 | Strong |

| Vinylic C-H | Stretch | ~3020 - 3080 | Medium |

| Aliphatic C-H | Stretch | ~2850 - 2960 | Strong |

Mass Spectrometry in Elucidating Reaction Products

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr It provides crucial information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound, mass spectrometry would be used to confirm the molecular weight and support the proposed structure.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. The molecular ion of this compound (C₉H₁₄O₂) has a nominal mass of 154 amu.

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a puzzle that can be pieced together to confirm the structure. Key fragmentation pathways for an ester include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

For this compound, expected fragments would arise from the loss of the butyl group, the butoxy group, or parts of the butyl chain. The cyclobutenecarbonyl cation would also be a likely stable fragment. researchgate.netlibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound The following table lists potential m/z values for fragments based on common fragmentation patterns of esters and cyclic alkenes. researchgate.netlibretexts.orgnist.gov

| m/z Value | Possible Fragment Ion | Origin |

| 154 | [C₉H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 99 | [C₅H₃O₂]⁺ | Loss of butene via McLafferty rearrangement |

| 97 | [C₅H₅O]⁺ | Loss of butoxy radical (•OCH₂CH₂CH₂CH₃) |

| 83 | [C₅H₇O]⁺ | Cleavage of the O-butyl bond, loss of butyl radical |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 56 | [C₄H₈]⁺• | Loss of butanol from a rearranged ion |

| 55 | [C₄H₇]⁺ | Alkenyl fragment from butyl chain |

| 41 | [C₃H₅]⁺ | Propyl fragment from butyl chain |

| 29 | [C₂H₅]⁺ | Ethyl fragment from butyl chain |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Butyl 1-Cyclobutenecarboxylate Transformations

The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound. Current research efforts are focused on creating more efficient, selective, and environmentally benign catalysts for a variety of transformations.

One promising area of research is the use of earth-abundant metals in catalysis. For instance, cobalt-based catalysts have been shown to be effective in the enantioselective [2+2]-cycloaddition between alkynes and alkenyl derivatives to produce a diverse range of cyclobutenes. nih.gov These systems, often utilizing readily synthesized ligands, offer a practical and scalable approach to chiral cyclobutene (B1205218) derivatives with high enantioselectivity. nih.gov Future work could adapt these cobalt catalysts for specific transformations of this compound, such as functionalization of the cyclobutene ring or participation in cycloaddition reactions.

Copper-catalyzed radical cascade reactions represent another novel approach for the synthesis of highly functionalized cyclobutene derivatives from simple cyclobutanes. rsc.orgrsc.org This methodology involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.orgrsc.org Adapting such radical-based strategies to this compound could enable the direct introduction of various functional groups onto the cyclobutene core under mild conditions.

Furthermore, the exploration of bimetallic catalytic systems and photocatalysis could open new avenues for activating and transforming this compound in unprecedented ways. The development of catalysts that can control both regio- and stereoselectivity in reactions involving the strained cyclobutene ring will be a key focus of future research.

| Catalytic System | Potential Transformation of this compound | Advantages |

| Cobalt-based catalysts | Enantioselective functionalization, Cycloadditions | Use of earth-abundant metal, High enantioselectivity, Scalability |

| Copper-catalyzed radical cascades | Direct C-H functionalization (amination, sulfonylation, bromination) | Mild reaction conditions, High functional group tolerance |

| Bimetallic and Photocatalytic systems | Novel activation pathways, Unconventional reactivity | Access to new reaction mechanisms, Environmentally benign |

Exploration of New Mechanistic Pathways and Unconventional Reactivity Modes

The inherent ring strain of the cyclobutene moiety in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions, offering a rich landscape for the exploration of new mechanistic pathways.

A key area of investigation is the electrocyclic ring-opening of cyclobutenes to form 1,3-butadienes. masterorganicchemistry.comwikipedia.org Under thermal conditions, this reaction typically proceeds through a conrotatory mechanism. rsc.org However, recent studies in covalent polymer mechanochemistry have demonstrated that mechanical force can induce a "forbidden" disrotatory ring-opening, leading to different stereochemical outcomes. rsc.orgrsc.org Investigating the mechanochemical activation of this compound could lead to the development of novel stress-responsive materials.

The formation and subsequent reactivity of metallacyclobutene intermediates also present opportunities for discovering new reaction pathways. For example, cobalt-catalyzed reactions can generate cobaltacyclobutene intermediates that serve as a branching point for divergent transformations, leading to the synthesis of diverse polyunsaturated carbon frameworks. acs.org By carefully controlling the reaction conditions and the choice of reaction partners, it may be possible to steer the reactivity of a this compound-derived metallacycle towards various cyclic and acyclic products. acs.org

Furthermore, the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes to produce γ,δ-unsaturated aldehydes is an emerging area of interest. nih.gov Developing catalytic systems that can efficiently promote the ROCOM of this compound would provide a novel route to valuable acyclic structures. nih.gov

Integration of this compound into Supramolecular Architectures

The rigid and defined geometry of the cyclobutene ring makes this compound an attractive candidate for incorporation into supramolecular architectures. Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions to form well-defined, functional structures. bohrium.com